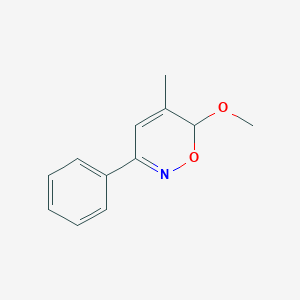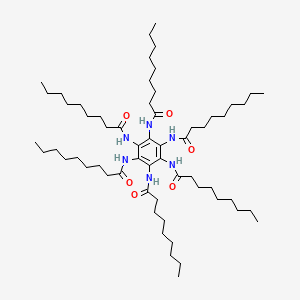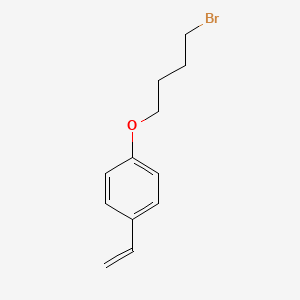![molecular formula C15H8Cl2N2S2 B14297468 [Bis(4-chlorophenyl)-thiocyanatomethyl] thiocyanate CAS No. 113260-81-4](/img/structure/B14297468.png)
[Bis(4-chlorophenyl)-thiocyanatomethyl] thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Bis(4-chlorophenyl)-thiocyanatomethyl] thiocyanate is an organosulfur compound characterized by the presence of thiocyanate groups attached to a bis(4-chlorophenyl) structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Bis(4-chlorophenyl)-thiocyanatomethyl] thiocyanate typically involves the reaction of 4-chlorobenzyl chloride with thiocyanate salts under controlled conditions. The reaction is carried out in an organic solvent such as acetone or acetonitrile, and the temperature is maintained between 50-70°C to ensure optimal yield. The reaction can be represented as follows:
2C6H4ClCH2Cl+2KSCN→C6H4ClCH2SCN+2KCl
Industrial Production Methods
On an industrial scale, the production of this compound involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
[Bis(4-chlorophenyl)-thiocyanatomethyl] thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiocyanate groups to thiols or other sulfur-containing functional groups.
Substitution: Nucleophilic substitution reactions can replace the thiocyanate groups with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) and ethanol (C₂H₅OH) are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur derivatives.
Substitution: Amines, alcohols, and other substituted derivatives.
Aplicaciones Científicas De Investigación
[Bis(4-chlorophenyl)-thiocyanatomethyl] thiocyanate has several applications in scientific research:
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of [Bis(4-chlorophenyl)-thiocyanatomethyl] thiocyanate involves the interaction of its thiocyanate groups with biological targets. The compound can inhibit enzyme activity by binding to the active sites or interacting with essential cofactors. The molecular targets include enzymes involved in metabolic pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(4-chlorophenyl) disulfide
- Bis(4-chlorophenyl) sulfide
- Bis(4-chlorophenyl) sulfoxide
Comparison
Compared to similar compounds, [Bis(4-chlorophenyl)-thiocyanatomethyl] thiocyanate is unique due to the presence of thiocyanate groups, which impart distinct chemical reactivity and biological activity. The thiocyanate groups enhance the compound’s ability to participate in nucleophilic substitution and redox reactions, making it a versatile reagent in synthetic chemistry and a potential candidate for various applications in biology and medicine.
Propiedades
Número CAS |
113260-81-4 |
|---|---|
Fórmula molecular |
C15H8Cl2N2S2 |
Peso molecular |
351.3 g/mol |
Nombre IUPAC |
[bis(4-chlorophenyl)-thiocyanatomethyl] thiocyanate |
InChI |
InChI=1S/C15H8Cl2N2S2/c16-13-5-1-11(2-6-13)15(20-9-18,21-10-19)12-3-7-14(17)8-4-12/h1-8H |
Clave InChI |
OAQFKQAOLOXCOP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(SC#N)SC#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


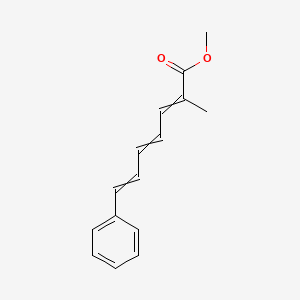
![1,3-Dioxolane, 4-[(2-chloroethoxy)methyl]-2-(trichloromethyl)-](/img/structure/B14297388.png)
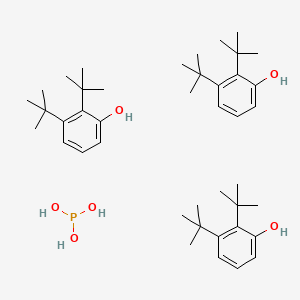
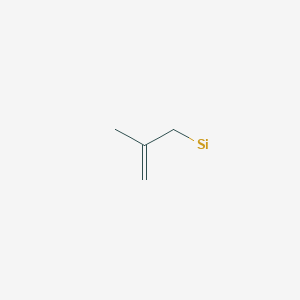
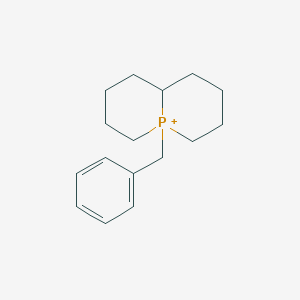
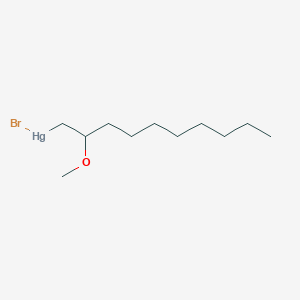
![4-(2-Chlorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B14297414.png)
![[(3,3,4,4,4-Pentafluorobut-1-yn-1-yl)oxy]benzene](/img/structure/B14297416.png)
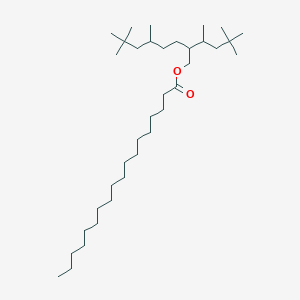
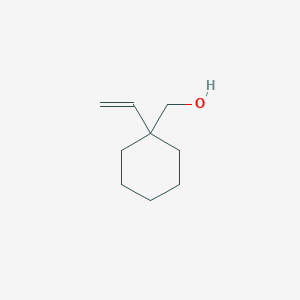
![Benzene, 1,1'-[nonylidenebis(thio)]bis-](/img/structure/B14297431.png)
